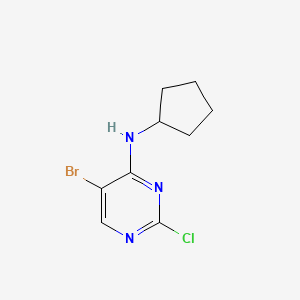

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Descripción

Chemical Identity and Properties 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is a halogenated pyrimidine derivative with the molecular formula C₉H₁₁BrClN₃ and a molecular weight of 276.56 g/mol . Key synonyms include (5-bromo-2-chloro-pyrimidin-4-yl)cyclopentylamine and 4-pyrimidinamine, 5-bromo-2-chloro-N-cyclopentyl. The compound is a white to off-white crystalline solid with a purity ≥98%, soluble in DMSO, and stored at -20°C . Its structure features a pyrimidine core substituted with bromo (C5), chloro (C2), and cyclopentylamine (C4) groups, contributing to its utility in pharmaceutical intermediates .

Synthesis The compound is synthesized via selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine in ethyl acetate, using N,N-diisopropylethylamine as a base, achieving an 85% yield . Further modifications, such as Sonogashira coupling, enable downstream derivatization for drug discovery .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVUXBABVYOIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658034 | |

| Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733039-20-8 | |

| Record name | 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733039-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is the cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase.

Mode of Action

This compound acts as a selective inhibitor of CDK4 and CDK6. By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression at the G1 phase. This results in the suppression of cell proliferation.

Biochemical Pathways

The compound affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it disrupts the normal cell cycle progression, leading to cell cycle arrest at the G1 phase. This can have downstream effects on DNA replication and cell division, ultimately leading to the suppression of cell proliferation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. By arresting the cell cycle at the G1 phase, it prevents cells from entering the S phase for DNA replication, thereby suppressing cell division and proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C. .

Actividad Biológica

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is an organic compound with notable significance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This compound has garnered attention for its biological activities, especially in the context of cancer treatment and potential antimicrobial effects.

Chemical Structure and Properties

- Molecular Formula : CHBrClN

- Molecular Weight : 276.56 g/mol

- CAS Number : 733039-20-8

The compound features a pyrimidine ring substituted with bromine at the 5-position and chlorine at the 2-position, along with a cyclopentyl group attached to the nitrogen at the 4-position. This unique structure contributes to its biological activity, particularly as a cyclin-dependent kinase (CDK) inhibitor.

The primary mechanism of action for this compound relates to its role as a precursor in synthesizing CDK inhibitors, which are crucial in regulating the cell cycle. By inhibiting CDKs, this compound can prevent the phosphorylation of target proteins necessary for cell cycle progression, making it particularly relevant in cancer therapies aimed at controlling uncontrolled cell proliferation .

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent inhibitory activity against CDK4/6, which are vital targets in treating hormone receptor-positive breast cancer. For instance, one study demonstrated that novel derivatives based on this compound showed enhanced selectivity and potency compared to existing treatments like palbociclib. These compounds were able to induce G1 cell cycle arrest in cancer cells, confirming their potential as effective anticancer agents .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Some derivatives have shown effectiveness against various fungal strains, indicating potential applications in agricultural fungicides.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from 5-bromo-2,4-dichloropyrimidine and cyclopentylamine. The process can be optimized for higher yield and purity using specialized reactors .

Table: Summary of Key Studies on Biological Activity

Case Studies

-

Palbociclib Derivative Development :

A study focused on developing palbociclib-based CDK inhibitors highlighted the synthesis of new derivatives from this compound. These compounds showed improved metabolic stability and efficacy against specific cancer cell lines compared to existing drugs . -

Fungal Inhibition Studies :

Various derivatives were tested for their antifungal activity against common pathogens affecting crops. Results indicated significant inhibition rates, supporting the use of these compounds as potential fungicides in agricultural settings.

Aplicaciones Científicas De Investigación

Anticancer Activity

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is primarily recognized for its role as a selective inhibitor of CDK4 and CDK6. These kinases are vital in regulating the cell cycle, especially in cancer cells.

Mechanism of Action :

- Inhibition of CDK4/6 leads to cell cycle arrest at the G1 phase, preventing uncontrolled cell proliferation.

Case Study :

A study demonstrated that derivatives of this compound exhibited enhanced selectivity and potency against hormone receptor-positive breast cancer cells compared to existing treatments like palbociclib. These derivatives showed significant efficacy in inducing G1 arrest in cancer cells, indicating their potential as effective anticancer agents .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties. Some derivatives demonstrated effectiveness against various fungal strains, suggesting potential applications in agricultural fungicides.

Research Findings :

Studies revealed that certain derivatives significantly inhibited fungal growth, supporting their development as agricultural agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. Optimizing this process can lead to higher yields and purities.

Synthesis Steps :

- Start with 5-bromo-2,4-dichloropyrimidine.

- React with cyclopentylamine under controlled conditions.

- Purify the resultant compound through crystallization or chromatography.

Comparación Con Compuestos Similares

Market and Regulatory Insights

Table 2: Market Dynamics

| Region | Market Share (2024) | Key Drivers |

|---|---|---|

| North America | 35% | High R&D investment in oncology |

| Europe | 30% | Advanced pharmaceutical manufacturing |

| Asia-Pacific | 25% | Cost-effective production in China and India |

- Supply Chain Challenges : Over 60% of bromine (a critical raw material) is sourced from China and Israel, with geopolitical and environmental regulations causing price volatility .

- Regulatory Impact: Stricter pollution controls in China (e.g., CRNO) increased prices by 14% in 2023, prompting diversification to South Korean and Brazilian suppliers .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nitro group reduction followed by cyclopentylamine substitution. A representative method involves:

- Step 1 : Reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in HCl at 273 K, yielding 5-bromo-2-chloro-pyrimidin-4-amine (90% yield after recrystallization) .

- Step 2 : Substitution of the chlorine atom at position 2 with cyclopentylamine under alkaline conditions. Key factors affecting yield include:

- Temperature control : Maintaining 273 K during reduction prevents side reactions.

- Solvent selection : Ethyl acetate for extraction minimizes polar impurities.

- Purification : Recrystallization from acetonitrile ensures high purity .

Table 1 : Synthetic Conditions and Yields

| Step | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 1 | SnCl₂·2H₂O, HCl | 273 K | Ethyl acetate | 90% |

| 2 | Cyclopentylamine, NaOH | RT | Ethyl acetate | ~85%* |

| *Estimated based on analogous pyrimidine syntheses . |

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction reveals:

- Planarity : The pyrimidine ring is nearly planar (RMS deviation = 0.087 Å).

- Hydrogen bonding : N7–H72∙∙∙N3 and N7–H71∙∙∙N1 bonds form dimeric units, extending into a 2D network parallel to the bc plane .

- Coplanarity : Br, Cl, and N7 atoms lie within the pyrimidine plane, minimizing steric strain . These interactions are critical for predicting solubility and crystallinity in formulation studies.

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be systematically addressed?

Contradictions in biological assays (e.g., enzyme inhibition vs. no observed activity) may arise from:

- Purity variations : Impurities from incomplete substitution (e.g., residual Cl at position 2) can skew results. Validate purity via HPLC (>98%) and ¹H/¹³C NMR .

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris) impacts protonation states. Standardize assays to pH 7.4 with 1% DMSO .

- Metabolic instability : Evaluate metabolic stability in liver microsomes; incorporate deuterium at labile positions if rapid degradation is observed .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

The bromine at position 5 and chlorine at position 2 offer distinct reactivity:

- Buchwald-Hartwig amination : Use Pd(dba)₂/Xantphos catalyst for selective C5–Br substitution, preserving the C2–Cl group .

- SNAr reactions : Activate C2–Cl with electron-withdrawing groups (e.g., NO₂) for nucleophilic substitution, though competing C5–Br reactivity requires careful base selection (e.g., KOtBu over NaH) . Table 2 : Functionalization Pathways

| Position | Reaction Type | Catalyst/Conditions | Selectivity |

|---|---|---|---|

| C5–Br | Cross-coupling | Pd(dba)₂, Xantphos | >95% |

| C2–Cl | SNAr | KOtBu, DMF, 80°C | ~80%* |

| *Competing C5–Br substitution may occur at >100°C . |

Q. How do computational methods predict the compound’s binding affinity to kinase targets, and how can these models be validated experimentally?

- Docking studies : Use Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). The cyclopentyl group shows favorable hydrophobic interactions in the back pocket .

- MD simulations : Run 100-ns simulations to assess stability; RMSD >2.0 Å suggests poor target engagement .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD < 1 µM confirms high affinity) .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with solution-phase NMR structural interpretations?

- Conformational flexibility : The cyclopentyl group may adopt multiple chair/boat conformations in solution, averaged in NMR but fixed in X-ray structures .

- Hydrogen bonding disruption : Solvent (e.g., DMSO) can break N–H∙∙∙N bonds observed in crystals, altering apparent geometry. Use low-temperature NMR (e.g., 253 K) to stabilize H-bond networks .

Methodological Recommendations

- Synthesis : Prioritize recrystallization over column chromatography for scalability .

- Characterization : Combine SC-XRD with solid-state NMR to resolve dynamic vs. static disorder .

- Biological testing : Include positive controls (e.g., staurosporine for kinase assays) and counter-screen against off-targets (e.g., CYP450 enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.